molecular formula C4H3BrClNS B2537924 Thiazole, 4-(bromomethyl)-2-chloro- CAS No. 1478722-32-5

Thiazole, 4-(bromomethyl)-2-chloro-

Cat. No. B2537924
M. Wt: 212.49
InChI Key: DRSACQLXZFTVBL-UHFFFAOYSA-N
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Description

Thiazoles are a class of heterocyclic compounds featuring a five-membered ring with sulfur and nitrogen as heteroatoms. The compound "Thiazole, 4-(bromomethyl)-2-chloro-" is a derivative of thiazole, which has been utilized in various chemical syntheses and has shown potential in pharmacological applications due to its structural diversity and biological relevance .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of thiazole with halogenating agents or through condensation reactions. For instance, 4-(Bromomethyl)-5-(dibromomethyl)thiazole was prepared by bromination of 4,5-dimethylthiazole with N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) . Similarly, ethyl 2-amino-thiazole-4-carboxylate was synthesized using thiourea and ethyl bromopyruvate in a solvent-free method . These methods demonstrate the versatility of thiazole chemistry in generating various functionalized derivatives.

Molecular Structure Analysis

The molecular and crystal structure of thiazole derivatives can be determined using spectroscopic methods and X-ray crystallography. For example, a novel hydrazone derivative of thiazole was characterized by IR, UV-Vis spectroscopy, and X-ray single crystal diffraction, revealing its crystalline structure in the monoclinic space group . Density functional theory (DFT) calculations can complement experimental methods by predicting geometrical parameters and vibrational frequencies, which often show good agreement with experimental data .

Chemical Reactions Analysis

Thiazole derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and cross-coupling reactions. The reactivity of the bromomethyl and chloro groups on thiazole allows for further functionalization. For instance, 4-bromomethyl-2-chlorooxazole underwent palladium-catalyzed cross-coupling reactions to yield 2,4-disubstituted oxazoles . Additionally, thiazole derivatives have been used as intermediates in the synthesis of biologically active compounds, such as stable isotope-labeled thiazoles for biological studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as melting points, solubility, and stability, are crucial for their practical applications. These properties can be assessed through melting point measurements, infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy . Theoretical calculations, such as those using DFT, can provide insights into the electronic structure, including frontier molecular orbitals and molecular electrostatic potential maps, which are important for understanding the reactivity and interaction of thiazole derivatives with other molecules .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Thiazole derivatives, including those synthesized from 4-(bromomethyl)-2-chloro-thiazole, have been explored for their antimicrobial activities. A study by Ateş, Altintaş, and Ötük (2000) synthesized a range of 4-carbethoxymethyl-2-[(chloroacetyl/α-chloropropionyl/α-bromobutyryl/α-chloro-(α-phenylacetyl)amino]thiazoles and evaluated their antimicrobial effectiveness. The compounds exhibited varying degrees of activity against bacteria and fungi, with some showing significant inhibitory effects against specific strains like Staphylococcus aureus and Candida albicans (Ö. Ateş, H. Altintaş, & G. Ötük, 2000).

Corrosion Inhibition

Thiazole derivatives have been assessed for their corrosion inhibition capabilities, particularly in protecting metal surfaces. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives to evaluate their performance against the corrosion of iron. Their findings suggest that these compounds exhibit potential as effective corrosion inhibitors, providing a theoretical basis for their application in material protection (S. Kaya et al., 2016).

Anticancer Properties

The exploration into thiazole derivatives extends into their potential anticancer activities. Gomha et al. (2017) synthesized new pharmacophores containing the thiazole moiety, demonstrating potent anticancer properties in in vitro assays against hepatocellular carcinoma cell lines. These compounds provide a promising avenue for the development of novel anticancer agents, highlighting the versatility of thiazole derivatives in therapeutic applications (S. M. Gomha et al., 2017).

Organic Synthesis Building Blocks

Thiazole derivatives serve as versatile building blocks in organic synthesis, enabling the construction of complex molecules for various applications. Lin, Salter, and Gong (2009) reported on the synthesis of stable isotope-labeled 5-(hydroxymethyl)thiazole, a precursor for biologically active compounds. This highlights the importance of thiazole derivatives in facilitating the synthesis of targeted molecules for research and development purposes (R. Lin, Rhys Salter, & Yong-Xiang Gong, 2009).

Safety And Hazards

While specific safety and hazard information for “Thiazole, 4-(bromomethyl)-2-chloro-” is not available, it’s important to handle all chemical compounds with care, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Future Directions

Thiazole derivatives have been the subject of extensive research due to their diverse biological activities. Future research may focus on designing new biologically active thiazole derivatives and studying their antibacterial properties against various bacteria and pathogens .

properties

IUPAC Name

4-(bromomethyl)-2-chloro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClNS/c5-1-3-2-8-4(6)7-3/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSACQLXZFTVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2-chloro-1,3-thiazole

CAS RN

1478722-32-5
Record name 4-(bromomethyl)-2-chloro-1,3-thiazole
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